Product packaging for 4-acetamido-N-(3-fluorophenyl)benzamide(Cat. No.:)

4-acetamido-N-(3-fluorophenyl)benzamide

Cat. No.: B5828004
M. Wt: 272.27 g/mol
InChI Key: NCBPJCFSSBXTDD-UHFFFAOYSA-N
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Description

4-acetamido-N-(3-fluorophenyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This benzamide derivative, with the molecular formula C15H13FN2O2 and a molecular weight of 272.27 g/mol, is primarily investigated for its role as a potential inhibitor of histone deacetylases (HDACs) . HDAC inhibitors are pivotal tools in epigenetic research, as they function by increasing acetylation levels on histone tails, leading to altered gene expression patterns that can affect cell cycle progression, proliferation, and apoptosis . The compound's structure features an acetamido group and a fluorophenyl moiety attached to a benzamide core, a pharmacophore known for its versatile biological activity and ability to interact with various protein targets . Recent studies on structurally related benzamide compounds have demonstrated potent biological activities, including promising anticancer properties. For instance, a theobromine derivative incorporating a similar acetamido-N-(fluorophenyl)benzamide structure was shown to be a highly effective VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitor, with an IC50 of 69 nM, and exhibited potent antiproliferative effects against HepG2 and MCF-7 cancer cell lines . This suggests that the core benzamide scaffold holds great potential in targeted cancer therapy development. Researchers value this compound for its potential to block cardiac fibroblast cell cycle progression, indicating applications beyond oncology in areas like cardiac fibrosis research . The product is supplied for non-human research applications only and is an essential chemical tool for biochemical studies, target validation, and investigating novel therapeutic strategies in academic and pharmaceutical discovery settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13FN2O2 B5828004 4-acetamido-N-(3-fluorophenyl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-13-7-5-11(6-8-13)15(20)18-14-4-2-3-12(16)9-14/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBPJCFSSBXTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodologies for 4 Acetamido N 3 Fluorophenyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Synthesis

The formation of the amide bond in 4-acetamido-N-(3-fluorophenyl)benzamide is typically achieved through the reaction of a carboxylic acid derivative with an amine. The most common and well-established methods involve the coupling of 4-acetamidobenzoic acid with 3-fluoroaniline (B1664137).

One of the most traditional methods for forming benzamides is the reaction of a benzoyl chloride with an amine. chemicalbook.comorgsyn.org In the context of this compound, this would involve the initial conversion of 4-acetamidobenzoic acid to 4-acetamidobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 3-fluoroaniline to form the desired amide. This method is often high-yielding but can be limited by the moisture sensitivity of the acid chloride and the generation of acidic byproducts. nanobioletters.com

Another widely used approach is the direct condensation of a carboxylic acid and an amine, facilitated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to activate the carboxylic acid. This activated intermediate is then susceptible to nucleophilic attack by the amine. While effective, these methods can generate byproducts that may be difficult to remove.

Oxidative amidation represents a more modern approach, where aldehydes and amines are coupled in the presence of an oxidizing agent. researchgate.net For the synthesis of this compound, this would entail the reaction of 4-acetamidobenzaldehyde (B92706) with 3-fluoroaniline under oxidative conditions.

A less common but direct method is the Friedel-Crafts carboxamidation of an arene using cyanoguanidine in the presence of a Brønsted superacid. nih.gov This approach could theoretically be applied to synthesize benzamide precursors.

Method Starting Materials Reagents General Yields Key Considerations
Acid Chloride Route4-acetamidobenzoic acid, 3-fluoroanilineThionyl chloride, Triethylamine (B128534)HighMoisture sensitive, corrosive byproducts
Coupling Agent Route4-acetamidobenzoic acid, 3-fluoroanilineDCC, HOBt or EDC, HOBtGood to HighByproduct removal can be challenging
Oxidative Amidation4-acetamidobenzaldehyde, 3-fluoroanilineOxidizing agent (e.g., TBHP)Moderate to GoodAtom economy can be a concern

Adaptations and Optimizations for this compound Preparation

The general synthetic pathways for benzamides have been adapted and optimized to enhance the yield and purity of this compound. Optimization often focuses on reaction conditions such as solvent, temperature, and catalyst choice.

For the acid chloride route, the choice of base is critical. A non-nucleophilic base like triethylamine is commonly used to scavenge the hydrochloric acid byproduct without competing with the aniline (B41778) nucleophile. orgsyn.org The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at low temperatures to control the exothermic reaction. orgsyn.org

In coupling agent-mediated reactions, the use of additives can suppress side reactions and improve yields. For instance, HOBt is known to minimize racemization when chiral amino acids are used, a principle that can be extended to improving the efficiency of amide bond formation in general.

Recent advancements have also explored catalyst systems to drive the direct amidation of carboxylic acids and amines, bypassing the need for stoichiometric activating agents. Boric acid has been demonstrated as an effective catalyst for the amidation of benzoic acid derivatives. sciepub.com This method often requires azeotropic removal of water, for example, by using a Dean-Stark apparatus with a solvent like toluene (B28343). sciepub.com

Parameter Optimization Strategy Rationale Reference
Solvent Use of aprotic solvents (e.g., CH₂Cl₂, THF)Prevents side reactions with the solvent and facilitates product isolation. orgsyn.org
Temperature Low temperature for acid chloride additionControls the exothermic nature of the reaction and minimizes side product formation. orgsyn.org
Catalyst Use of boric acid for direct amidationProvides a greener and more atom-economical alternative to stoichiometric coupling agents. sciepub.com
Base Use of non-nucleophilic basesScavenges acidic byproducts without competing with the primary amine. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. chemmethod.com This involves the use of less hazardous solvents, solvent-free conditions, and catalytic methods.

One notable green approach is the use of enol esters, such as vinyl benzoate, as acyl donors in solvent-free conditions. tandfonline.comtandfonline.com This method avoids the use of harsh activating agents and toxic solvents, with the products often being easily isolated by crystallization. tandfonline.comtandfonline.com The reaction of 4-acetamidobenzoic acid-derived enol ester with 3-fluoroaniline could present a greener pathway.

The use of bio-based solvents like p-cymene (B1678584), derived from limonene, is another green alternative to traditional petroleum-based solvents like toluene in direct amidation reactions. rsc.org Similarly, Cyrene®, a solvent derived from cellulose, has been shown to be an effective medium for amide bond formation. rsc.org

Catalytic methods under green conditions are also gaining prominence. The use of a reusable heterogeneous catalyst, such as diatomite earth immobilized ionic liquid/ZrCl₄, under ultrasonic irradiation has been reported for the direct condensation of benzoic acids and amines. researchgate.net This method offers advantages of mild reaction conditions, short reaction times, and catalyst reusability. researchgate.net Microwave-assisted synthesis using iodine-alumina as a catalyst under solvent-free conditions has also been shown to be an efficient method for producing N-substituted benzamides. researchgate.net

Green Approach Description Potential Application to Target Compound Reference
Solvent-Free Synthesis Reaction of an amine with an enol ester as the acyl donor without a solvent.Reaction of a 4-acetamidobenzoyl enol ester with 3-fluoroaniline. tandfonline.comtandfonline.com
Green Solvents Replacement of hazardous solvents with bio-based alternatives like p-cymene or Cyrene®.Performing the direct amidation of 4-acetamidobenzoic acid and 3-fluoroaniline in a green solvent. rsc.org
Heterogeneous Catalysis Use of a solid-supported catalyst that can be easily recovered and reused.Direct condensation using a diatomite earth@IL/ZrCl₄ catalyst under ultrasound. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction, often under solvent-free conditions.Iodine-alumina catalyzed reaction of a 4-acetamidobenzoyl precursor with 3-fluoroaniline. researchgate.net

Stereochemical Control and Regioselectivity in Analog Preparation

The principles of stereochemical control and regioselectivity are crucial when synthesizing analogs of this compound, which may contain chiral centers or require specific substitution patterns.

Regioselectivity becomes important when dealing with substrates that have multiple reactive sites. For instance, in the synthesis of analogs with additional substituents on the phenyl rings, the directing effects of the existing groups (the acetamido group and the fluorine atom) will influence the position of incoming electrophiles or the outcome of cross-coupling reactions. The acetamido group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. Careful selection of reaction conditions and protecting group strategies may be necessary to achieve the desired regiochemical outcome. For example, the regioselective derivatization of a poly-brominated benzamide scaffold has been achieved through sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions, demonstrating a high degree of control. nih.gov

While this compound itself is not chiral, the synthesis of its analogs might involve the introduction of stereocenters. In such cases, stereochemical control is paramount. The use of chiral auxiliaries, asymmetric catalysts, or enantiomerically pure starting materials are common strategies. For example, the synthesis of axially chiral benzamides has been reported with high enantioretention. nih.gov Although not directly applicable to the achiral target molecule, the methodologies for controlling stereoisomerism in benzamide synthesis are well-documented and could be applied to the preparation of chiral analogs. nih.gov

The electrophilic cyclization of 2-(1-alkynyl)benzamides has been studied, and while it was initially misidentified, it highlights the potential for intramolecular reactions to proceed with high regioselectivity, in this case, cyclization onto the amide oxygen to form cyclic imidates. nih.gov This type of regioselective transformation could be envisioned in the synthesis of more complex, constrained analogs of the target compound.

Advanced Structural Elucidation and Conformational Analysis of 4 Acetamido N 3 Fluorophenyl Benzamide

Spectroscopic Techniques for Elucidating Unique Structural Features

Spectroscopic analysis is fundamental to confirming the molecular structure of a synthesized compound like 4-acetamido-N-(3-fluorophenyl)benzamide. A combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings would appear in the typical downfield region (approx. 7.0-8.5 ppm). The splitting patterns of these signals would be complex due to coupling between adjacent protons and, for the fluorophenyl ring, coupling with the fluorine atom. The acetamido methyl protons would likely appear as a sharp singlet around 2.2 ppm, while the two N-H protons of the amide and acetamido groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. One would expect to see distinct signals for the carbonyl carbons of both the amide and acetamido groups (typically 165-175 ppm), as well as for the aromatic carbons. The carbon atoms on the fluorophenyl ring would exhibit C-F coupling, which is a characteristic feature.

¹⁹F NMR: Fluorine NMR would show a signal corresponding to the fluorine atom on the 3-fluorophenyl ring, providing direct evidence of its presence and electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the key functional groups. Characteristic absorption bands would be expected for:

N-H stretching of the two amide groups (around 3300 cm⁻¹).

C=O stretching of the amide and acetamido groups (Amide I band, typically in the range of 1650-1680 cm⁻¹).

N-H bending (Amide II band, around 1550 cm⁻¹).

C-N stretching vibrations.

Aromatic C-H and C=C stretching.

C-F stretching (around 1000-1200 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would confirm the compound's molecular formula (C₁₅H₁₃FN₂O₂). The fragmentation pattern would likely involve cleavage at the amide bonds, providing structural information about the different parts of the molecule.

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
¹H NMR Aromatic Protons ~7.0-8.5 ppm region, complex multiplets
Acetamido CH₃ Singlet, ~2.2 ppm
Amide N-H (x2) Broad singlets, variable ppm
¹³C NMR Carbonyl Carbons ~165-175 ppm
Aromatic Carbons ~110-140 ppm, with C-F coupling
Acetamido CH₃ ~25 ppm
IR N-H Stretch ~3300 cm⁻¹
C=O Stretch ~1650-1680 cm⁻¹
C-F Stretch ~1000-1200 cm⁻¹
MS Molecular Ion (M+) m/z corresponding to C₁₅H₁₃FN₂O₂

Note: The data in this table is predictive and based on the analysis of similar compounds, as specific experimental data for this compound is not available.

X-ray Crystallography of this compound and its Co-crystals/Ligand Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the benzamide (B126) core and the relative orientation of the two phenyl rings. A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding. The two N-H groups can act as hydrogen bond donors, and the two C=O groups can act as hydrogen bond acceptors. This would likely lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. The fluorine atom could also participate in weaker C-H···F interactions.

Studying co-crystals or ligand complexes would involve crystallizing the target molecule with another molecule (a co-former) or a metal ion. This can be used to modify the physicochemical properties of the compound or to study its binding modes. The analysis would focus on the new intermolecular interactions formed between the compound and the co-former or ligand.

Conformational Dynamics and Energy Landscape of this compound

The this compound molecule possesses several rotatable bonds, primarily the C-N bonds of the central amide linker and the C-C bond connecting the phenyl rings to the amide group. Rotation around these bonds gives rise to different conformers.

Computational chemistry methods, such as Density Functional Theory (DFT), would be the primary tool to investigate the conformational dynamics and energy landscape. By performing a systematic scan of the torsion angles of the key rotatable bonds, a potential energy surface could be generated. This surface would reveal the low-energy (stable) conformations and the energy barriers for interconversion between them. The analysis would likely show that planar or near-planar conformations are preferred due to conjugation effects, but steric hindrance between the rings could lead to twisted structures. The results would help in understanding the molecule's flexibility and the range of shapes it can adopt in different environments.

Tautomerism and Isomeric Considerations in Research Contexts

Tautomerism is a form of isomerism where molecules can readily interconvert by the migration of an atom or group, typically a proton. For this compound, the primary form of tautomerism to consider would be amide-imidol tautomerism.

Amide form: -C(=O)-NH-

Imidol form: -C(OH)=N-

The molecule contains two amide groups, both of which could potentially exist in the imidol form. However, in most neutral organic compounds, the amide tautomer is significantly more stable and is the overwhelmingly predominant form under normal conditions. The imidol form might become more relevant in specific chemical environments, such as upon coordination to a metal center or in certain enzymatic active sites. Spectroscopic techniques, particularly NMR, could be used to detect the presence of any minor tautomeric forms, although this is generally challenging due to their low population. Positional isomerism (e.g., 2-fluoro or 4-fluoro analogs) would also be a key consideration in synthesis and characterization to ensure the correct isomer has been produced.

Investigation of Molecular Interactions and Binding Mechanisms

In Vitro Receptor and Enzyme Binding Studies with 4-acetamido-N-(3-fluorophenyl)benzamide

There is no available information on the binding affinity of this compound to any specific biological receptors or enzymes.

Kinetic and Thermodynamic Analysis of this compound Binding

No studies were found that report on the association or dissociation rate constants (kon and koff) or the thermodynamic parameters (such as enthalpy and entropy changes) of the binding of this compound to any macromolecular target.

Allosteric Modulation by this compound

There is no evidence in the current body of scientific literature to suggest that this compound acts as an allosteric modulator of any receptor or enzyme.

Ligand-Macromolecule Interaction Profiling via Biophysical Methods

No data from biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography are available for the interaction of this compound with any biological target.

No Research Data Available for this compound

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound This compound . Consequently, it is not possible to provide an article on its cellular and subcellular mechanistic studies as outlined in the user's request.

The performed searches did not yield any studies detailing the impact of this compound on intracellular signaling pathways, its subcellular localization, its interactions with intracellular targets, or its modulation of gene and protein expression.

Research databases and scientific publications retrieved information for structurally related but distinct compounds. These included other benzamide (B126) and acetamide (B32628) derivatives, which underscores the importance of precise chemical identifiers in scientific research. However, the specific data required to construct the requested article on this compound is not available in the public domain based on the conducted searches.

Therefore, the following sections of the requested article cannot be populated with scientifically accurate and specific information:

Cellular and Subcellular Mechanistic Studies in Research Models

Modulation of Gene Expression and Protein Synthesis for Mechanistic Insight

Without any primary or secondary research data, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling of 4 Acetamido N 3 Fluorophenyl Benzamide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 4-acetamido-N-(3-fluorophenyl)benzamide. nih.gov These calculations begin with the optimization of the molecule's three-dimensional geometry to find its most stable, lowest-energy conformation. Studies on analogous benzamide (B126) and acetamide (B32628) structures demonstrate that DFT, often using a basis set like 6-311G++(2d,2p) or 6-31G**, accurately predicts geometric parameters such as bond lengths and angles. nih.govresearchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO indicates the ability of a molecule to donate electrons, while the ELUMO reflects its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Another vital tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the fluorine atom, identifying these as likely sites for electrophilic attack. Conversely, positive potential would be concentrated around the amide (N-H) protons, marking them as sites for nucleophilic interaction. researchgate.net

These quantum-derived descriptors are crucial for predicting how the molecule will interact with its environment and potential biological targets.

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT

ParameterHypothetical ValueSignificance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Electronegativity (χ)4.15 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.35 eVResistance to change in electron configuration.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While QM methods provide a static, gas-phase view of a molecule, Molecular Dynamics (MD) simulations offer a dynamic picture of its behavior over time, typically in a simulated biological environment (e.g., in a water box with ions). MD simulations are essential for exploring the conformational landscape of this compound and understanding its flexibility, which is a key determinant of how it can adapt its shape to bind to a receptor. nih.gov

In a typical MD setup, the molecule is placed in a periodic box of solvent (usually water) and its trajectory is calculated by solving Newton's equations of motion for every atom over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms is monitored over time. A stable RMSD that plateaus indicates that the molecule has reached an equilibrium state and is not undergoing major structural changes.

Solvent Interactions: MD simulations explicitly model the interactions between the compound and surrounding water molecules. The formation and breaking of hydrogen bonds can be quantified, providing insight into the molecule's solubility and how solvent might mediate its binding to a target. nih.gov

Flexibility: The Root Mean Square Fluctuation (RMSF) for each atom can be plotted to identify which parts of the molecule are rigid and which are flexible. For this compound, one would expect higher flexibility in the rotatable bonds connecting the phenyl rings and the amide groups.

These simulations provide a bridge between the static electronic picture and the dynamic reality of the molecule in a biological system.

Table 2: Illustrative Setup for a Molecular Dynamics Simulation of this compound

ParameterSettingDescription
Force FieldAMBER or CHARMMA set of parameters used to define the potential energy of the system.
Solvent ModelTIP3P WaterA common explicit water model for simulating aqueous environments.
System Size~5000 atomsIncludes the ligand, water molecules, and counter-ions.
Simulation Time100 nsThe duration of the simulation to allow for adequate sampling of molecular motion.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.

Ligand Docking and Molecular Mechanics for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity. Given its chemical structure, potential targets could include protein kinases or histone deacetylases, which are common targets for benzamide-containing compounds. nih.govnih.gov

The process involves:

Preparation: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking: Using software like AutoDock or Glide, the ligand is placed into the active site of the protein in numerous possible conformations and orientations.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode.

The results of a docking simulation can reveal crucial intermolecular interactions, such as:

Hydrogen Bonds: The N-H groups of the amides and the carbonyl oxygens are prime candidates for forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The phenyl rings can engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

Halogen Bonds: The fluorine atom on the phenyl ring could potentially form halogen bonds with electron-rich atoms in the binding pocket.

These predictions provide a structural hypothesis for the molecule's mechanism of action that can be tested experimentally. nih.govindexcopernicus.com

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

ParameterResultInterpretation
Binding Affinity-8.5 kcal/molA strong predicted binding energy, suggesting a stable interaction.
Hydrogen BondsFormed with ASP-810, LYS-692The amide N-H and carbonyl oxygen are likely key interaction points.
Hydrophobic Interactionsπ-π stacking with PHE-811The benzamide phenyl ring interacts favorably with an aromatic residue.
Key Interacting ResiduesLYS-692, LEU-764, PHE-811, ASP-810Amino acids predicted to be critical for binding and selectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Mechanistic Exploration

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net For a class of compounds including this compound, a QSAR study could be developed to predict the activity of new, unsynthesized analogs.

The QSAR process involves several steps:

Data Set: A series of structurally related compounds with measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates a subset of the descriptors with the observed activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A successful QSAR model can provide valuable mechanistic insights by identifying the key molecular properties that drive biological activity. For example, a model might reveal that activity is positively correlated with a compound's hydrophobicity and negatively correlated with its molecular weight, guiding the design of more potent derivatives.

Table 4: Examples of Molecular Descriptors for a QSAR Study of Benzamide Analogs

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Dipole Moment, HOMO/LUMO energiesCharge distribution, reactivity
Steric Molecular Weight, Molar RefractivitySize and shape of the molecule
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability
Topological Wiener Index, Kappa Shape IndicesAtomic connectivity and molecular branching

De Novo Design Approaches Incorporating this compound Scaffolds

De novo design refers to the computational creation of novel molecular structures with desired properties, often starting from a known molecular scaffold or by building a molecule atom-by-atom within a target's binding site. The this compound structure can serve as an excellent starting point or "scaffold" for such design efforts. nih.gov

Computational approaches to de novo design can involve:

Scaffold Hopping: Replacing the core benzamide structure with a different chemical moiety (a bioisostere) that preserves the key geometric and electronic features required for binding but may offer improved properties like better synthetic accessibility or reduced toxicity.

Fragment-Based Growing: Using the docked pose of the this compound scaffold as an anchor, computational algorithms can "grow" new chemical fragments into unoccupied pockets of the binding site. This is used to design new, larger molecules with potentially higher affinity and selectivity.

Linker Modification: The amide linkages in the scaffold can be systematically modified or replaced to alter the molecule's flexibility and the relative orientation of its phenyl rings, optimizing the fit within the target's active site. nih.gov

These strategies, often coupled with QSAR models and docking simulations for evaluation, accelerate the discovery of new lead compounds by exploring a vast chemical space in a rational, targeted manner. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 4 Acetamido N 3 Fluorophenyl Benzamide Analogs

Systematic Modification of the N-(3-fluorophenyl) Moiety

The N-(3-fluorophenyl) moiety is a critical component of the 4-acetamido-N-(3-fluorophenyl)benzamide structure, and its modification can significantly impact biological activity. The presence and position of the fluorine atom are of particular interest due to fluorine's unique properties in medicinal chemistry, such as its ability to alter pKa, metabolic stability, and binding interactions. mdpi.com

Research on related benzamide (B126) derivatives has shown that the introduction of fluorine to a phenyl group can lead to potent inhibitors of various biological targets. nih.gov For instance, in a series of 4-(2-pyrimidinylamino)benzamide analogues, the addition of fluorine to the phenyl ring resulted in compounds with potent inhibitory activity on the Hedgehog signaling pathway. nih.gov While this study does not directly examine this compound, it highlights the potential for fluorine substitution to enhance biological efficacy.

The position of the fluorine atom on the phenyl ring is also a key determinant of activity. Studies on fluorinated phenylcyclopropylamines have demonstrated that the relative stereochemistry of the fluorine atom to other functional groups influences inhibitory potency against microbial tyramine (B21549) oxidase. researchgate.net In the context of this compound, moving the fluorine atom from the meta (3-position) to the ortho or para positions would likely alter the electronic distribution and conformational preferences of the molecule, thereby affecting its interaction with biological targets.

Furthermore, replacing the fluorine with other substituents can provide insights into the nature of the binding pocket. The table below illustrates hypothetical modifications to the N-(3-fluorophenyl) moiety and their potential impact on activity based on general SAR principles observed in related compound series.

Modification Rationale Predicted Impact on Activity
Shifting fluorine to 2- or 4-positionAltering electronic and steric profileMay increase or decrease affinity depending on target pocket topology
Replacing fluorine with other halogens (Cl, Br)Investigating the role of halogen size and electronegativityChanges in binding affinity and selectivity are expected
Introducing electron-donating groups (e.g., -OCH3)Probing for favorable interactions with electron-deficient regionsPotential for enhanced activity if the target accommodates such groups
Introducing electron-withdrawing groups (e.g., -CF3)Modifying electronic character and lipophilicityCould enhance binding through specific electronic interactions

Exploration of Substituent Effects on the Acetamido Group

The acetamido group (-NHCOCH3) at the 4-position of the benzamide core is another key site for modification to explore SAR. This group can participate in hydrogen bonding and its acetyl moiety can be altered to probe for steric and electronic effects.

Studies on related acetamide-containing scaffolds have demonstrated the importance of this group for biological activity. For example, in a series of acetamide-sulfonamide conjugates, modifications to the acetamide (B32628) portion significantly influenced their urease inhibitory activity. nih.gov Research on N-acetamide substituted pyrazolopyrimidines has also shown that N,N-disubstitution of the terminal acetamide can lead to increased binding affinity for the translocator protein (TSPO). cyberleninka.ru

Systematic modifications of the acetamido group in this compound could involve the following changes, with predicted outcomes based on findings from analogous series:

Modification Rationale Predicted Impact on Activity
Replacement of acetyl with other acyl groups (e.g., propanoyl, benzoyl)Exploring the steric and hydrophobic tolerance of the binding siteActivity may vary depending on the size and nature of the acyl group
N-alkylation of the acetamido nitrogenAltering hydrogen bonding capacity and introducing steric bulkLikely to decrease activity if the N-H is a critical hydrogen bond donor
Replacement of the acetamido group with other functional groups (e.g., sulfonamido, ureido)Investigating the importance of the amide linkage and its specific electronic propertiesSignificant changes in activity and mechanism are expected

Alterations to the Benzamide Core for Mechanistic Probes

One common alteration is the inversion of the amide bond, creating a retro-benzamide analog. This change can drastically affect the hydrogen bonding pattern and the spatial orientation of the substituents, often leading to a loss of activity if the original amide orientation is crucial for target binding.

Kinetic studies of enzyme inhibition by related benzamide derivatives can help elucidate the mechanism of action. nih.gov By synthesizing analogs with specific modifications to the benzamide core and evaluating their effects on enzyme kinetics, it is possible to determine if they act as competitive, non-competitive, or uncompetitive inhibitors. nih.gov

Correlation of Structural Features with Specific Biological Activities in Research Assays

The biological activity of this compound analogs would be evaluated in a variety of research assays to establish a clear correlation between structural features and biological outcomes. The choice of assays would depend on the therapeutic area of interest. For example, if the compounds are being investigated as potential anticancer agents, assays for cytotoxicity, anti-proliferative activity, and inhibition of specific cancer-related enzymes would be employed. rsc.orgnih.gov

Quantitative structure-activity relationship (QSAR) studies can be a powerful tool to correlate physicochemical properties with biological activity. nih.gov For a series of this compound analogs, QSAR models could be developed to predict the activity of new compounds based on descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters).

The following table presents a hypothetical dataset from a research assay, illustrating how structural modifications might correlate with inhibitory activity against a specific kinase.

Compound Modification from Parent Kinase Inhibition (IC50, µM)
Parent CompoundThis compound5.2
Analog 14-acetamido-N-(4-fluorophenyl)benzamide8.1
Analog 24-acetamido-N-(2-fluorophenyl)benzamide2.5
Analog 34-(N-methylacetamido)-N-(3-fluorophenyl)benzamide>50
Analog 44-acetamido-N-(3-chlorophenyl)benzamide6.8

This hypothetical data suggests that the position of the fluorine on the N-phenyl ring is crucial, with the ortho position being more favorable for inhibition. It also indicates that the N-H of the acetamido group may be essential for activity, as its methylation leads to a significant loss of potency.

Identification of Key Structural Determinants for Molecular Interaction

Through the systematic modifications and biological testing described in the preceding sections, key structural determinants for the molecular interaction of this compound analogs can be identified. Molecular modeling and in silico studies can further refine our understanding of these interactions at the atomic level. rsc.org

Key determinants likely include:

The Hydrogen Bonding Network: The amide N-H groups of both the benzamide and the acetamido moieties are potential hydrogen bond donors. The carbonyl oxygens are potential hydrogen bond acceptors. The fluorine atom can also participate in weaker hydrogen bonds.

Aromatic Interactions: The two phenyl rings can engage in π-π stacking or π-cation interactions with aromatic residues in the binding site of a target protein.

Conformational Rigidity: The degree of rotational freedom around the amide bonds and the phenyl rings will determine the accessible conformations of the molecule. The presence of substituents can restrict this flexibility, pre-organizing the molecule for a more favorable binding pose.

In silico docking studies could be used to visualize the binding mode of active analogs within a target's active site, providing a structural basis for the observed SAR. researchgate.net For example, a docking study might reveal that the 3-fluoro substituent fits into a small, hydrophobic pocket, while the acetamido group forms a crucial hydrogen bond with a specific amino acid residue.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for High-Purity Isolation and Characterization of Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and characterization of non-volatile compounds such as 4-acetamido-N-(3-fluorophenyl)benzamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the isolation of this compound, a C18 column is typically employed. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with additives like formic acid or phosphoric acid to control pH and improve peak shape. nih.govsielc.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be used to achieve optimal separation from impurities or related substances. researchgate.net

Characterization is achieved by assessing the retention time and peak purity. A Photodiode Array (PDA) detector can be used to obtain the UV spectrum of the peak, confirming its identity against a reference standard and ensuring it is not co-eluting with impurities.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
TemperatureAmbient (~25 °C)

Spectrometric Quantification in Complex Biological Matrices for Research

For the quantitative determination of this compound in complex biological matrices like plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. rfppl.co.inresearchgate.net

Effective sample preparation is a critical first step to remove proteins and other matrix components that can interfere with analysis. rsc.org Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). rfppl.co.inopentrons.comfrontiersin.org These methods isolate the analyte of interest and help minimize matrix effects, which can suppress or enhance the analyte's signal. tecan.com

The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, which is effective for ionizing amide-containing compounds. In the mass spectrometer, the protonated molecule (precursor ion, [M+H]⁺) of this compound is selected and fragmented. Specific fragments (product ions) are then monitored in a process called Multiple Reaction Monitoring (MRM). This MRM transition is highly specific to the analyte, providing excellent selectivity and minimizing background noise.

Table 2: Predicted LC-MS/MS Parameters for Quantification

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)Calculated based on molecular formula
Product Ions (for MRM)Predicted based on likely amide bond cleavage
Internal StandardStable Isotope-Labeled this compound (e.g., D₄- or ¹³C₆-labeled)

Isotopic Labeling for Investigating Reaction Pathways and Transformations

Isotopic labeling is a powerful tool in drug discovery and development. nih.gov It involves replacing one or more atoms of a molecule with their isotope. For quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard. scispace.com A SIL version of this compound, for example, labeled with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), would have nearly identical chemical and physical properties to the unlabeled analyte. acanthusresearch.com This allows it to co-elute chromatographically and experience similar extraction recovery and matrix effects, providing the most accurate correction for analytical variability. scispace.com

The synthesis of SIL compounds can be achieved by using labeled starting materials or through hydrogen-deuterium exchange reactions on the final molecule. acanthusresearch.com It is crucial to place labels on positions that are not susceptible to chemical exchange. acanthusresearch.com

Radioactive isotopes, such as tritium (B154650) (³H), can also be used. openmedscience.com Tritium-labeled compounds are valuable for their high sensitivity in applications like in vitro metabolism studies, receptor binding assays, and whole-body autoradiography to visualize drug distribution in tissues. nih.gov Metal-catalyzed hydrogen isotope exchange is a common method for introducing tritium into a molecule. nih.gov

Table 3: Comparison of Isotopes for Labeling Studies

IsotopeTypePrimary Research ApplicationDetection Method
Deuterium (²H)StableInternal standard for LC-MS/MS quantificationMass Spectrometry
Carbon-13 (¹³C)StableInternal standard for LC-MS/MS quantificationMass Spectrometry
Nitrogen-15 (¹⁵N)StableInternal standard for LC-MS/MS quantificationMass Spectrometry
Tritium (³H)RadioactiveMetabolism studies, autoradiography, receptor binding assaysLiquid Scintillation Counting, Beta Imaging

Derivatization and Scaffold Functionalization for Research Probes

Synthesis of Affinity Probes Based on 4-acetamido-N-(3-fluorophenyl)benzamide

The development of affinity probes from the this compound scaffold is crucial for identifying and isolating its biological targets. The primary strategy involves the introduction of a reactive or selectively binding moiety, often at a position that does not interfere with the compound's intrinsic binding properties.

Potential sites for derivatization on the this compound molecule include the phenyl rings and the nitrogen of the acetamido group. For instance, electrophilic aromatic substitution could introduce functional groups onto either of the phenyl rings. More commonly, synthetic strategies would build upon precursors to introduce desired functionalities. A common approach for creating affinity probes is the incorporation of a terminal alkyne or azide (B81097) group. These "click chemistry" handles allow for the covalent attachment of the probe to a resin for affinity chromatography or to a reporter tag for detection, following its interaction with a biological target.

A hypothetical synthetic route to an affinity probe could involve the modification of the 4-acetamido portion. The acetyl group could be replaced with a longer chain terminating in an azide or alkyne. This would involve the initial synthesis of a 4-amino-N-(3-fluorophenyl)benzamide intermediate, followed by acylation with a bifunctional linker.

Table 1: Potential Functional Groups for Affinity Probe Synthesis

Functional GroupPurposeAttachment Strategy
AlkyneClick Chemistry HandleAcylation of the 4-amino group with an alkyne-containing carboxylic acid.
AzideClick Chemistry HandleAcylation of the 4-amino group with an azide-containing carboxylic acid.
BiotinAffinity TagConjugation to a reactive handle on the benzamide (B126) scaffold.
AmineReactive HandleIntroduction via nitration followed by reduction on one of the phenyl rings.

Development of Fluorescent and Radioligand Tracers for Research Applications

Fluorescent and radioligand tracers derived from this compound would be invaluable for visualizing its distribution in cells and tissues and for quantifying receptor occupancy.

Fluorescent Tracers: The synthesis of fluorescent tracers typically involves the conjugation of a fluorophore to the core scaffold. The choice of fluorophore and the linkage chemistry are critical to maintain the biological activity of the parent molecule. A common strategy is to use a long, flexible linker to distance the bulky fluorophore from the pharmacophore, minimizing steric hindrance. The acetamido nitrogen or positions on the phenyl rings could serve as attachment points for such linkers. For example, a linker with a terminal amine could be coupled to an isothiocyanate or N-hydroxysuccinimide (NHS) ester-functionalized fluorophore.

Radioligand Tracers: For radioligand development, isotopes such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or fluorine-18 (B77423) (¹⁸F) can be incorporated into the molecule. Given the presence of a fluorine atom in the parent compound, the synthesis of an ¹⁸F-labeled version is a logical approach for positron emission tomography (PET) imaging applications. This would typically involve the nucleophilic substitution of a suitable leaving group, such as a nitro or a trimethylammonium group, on an aromatic ring with [¹⁸F]fluoride. For instance, a precursor molecule, 4-acetamido-N-(3-nitrophenyl)benzamide, could potentially be used to synthesize [¹⁸F]this compound.

Research on other benzamide derivatives has demonstrated the feasibility of such radiolabeling. For example, [¹⁸F]-labeled benzamide derivatives have been developed as high-affinity radioligands for sigma receptors, showcasing the utility of this chemical class in PET imaging. researchgate.net

Conjugation Strategies for Studying Macromolecular Interactions

Conjugating this compound to macromolecules such as proteins or nucleic acids can help elucidate its mechanism of action and identify binding partners. The strategies for conjugation are similar to those used for creating affinity probes and fluorescent tracers, relying on the introduction of reactive functional groups.

The choice of conjugation chemistry depends on the nature of the macromolecule and the desired stability of the linkage. Common methods include:

Amide Bond Formation: A carboxylic acid derivative of the benzamide could be coupled to primary amines on a protein (e.g., lysine (B10760008) residues) using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Thiol-Maleimide Chemistry: Introduction of a maleimide (B117702) group onto the benzamide scaffold would allow for specific reaction with cysteine residues on a protein.

Click Chemistry: As mentioned previously, an azide or alkyne-functionalized benzamide can be efficiently and specifically ligated to a macromolecule that has been correspondingly modified with the complementary reactive partner.

These conjugation strategies enable the creation of tool compounds for techniques like affinity purification-mass spectrometry (AP-MS) to pull down interacting proteins from cell lysates.

Design of Photoaffinity Labels for Target Identification and Validation

Photoaffinity labeling is a powerful technique for covalently cross-linking a small molecule to its biological target upon photoactivation, facilitating target identification and binding site mapping. nih.govresearchgate.net The design of a photoaffinity label based on this compound would involve the incorporation of a photoreactive group.

Commonly used photoreactive moieties include:

Benzophenones: Upon excitation with UV light (typically ~350 nm), benzophenones form a triplet diradical that can abstract a hydrogen atom from a nearby C-H bond, resulting in a covalent cross-link. mdpi.com

Aryl Azides: Photolysis of aryl azides generates highly reactive nitrenes that can insert into a variety of chemical bonds.

Diazirines: These groups are smaller and upon photolysis (~350-380 nm) generate carbenes, which are highly reactive and can form covalent bonds with a wide range of amino acid residues. nih.gov

A photoaffinity probe based on this compound could be synthesized by incorporating one of these photoreactive groups, often on one of the phenyl rings. To facilitate detection and enrichment of the cross-linked target protein, a reporter tag, such as biotin or a clickable handle (alkyne or azide), is also typically included in the probe's design. researchgate.netmdpi.com

Table 2: Characteristics of Common Photoreactive Groups

Photoreactive GroupActivation WavelengthReactive IntermediateKey Features
Benzophenone~350 nmTriplet DiradicalRelatively stable, less prone to reacting with water. mdpi.com
Aryl Azide~254-300 nmNitreneHighly reactive, but can undergo intramolecular rearrangement.
Diazirine~350-380 nmCarbeneSmall, highly reactive, short-lived, leading to specific labeling. nih.gov

The successful design and synthesis of these research probes will undoubtedly pave the way for a deeper understanding of the biological roles of this compound and its derivatives.

Future Directions and Emerging Research Avenues for 4 Acetamido N 3 Fluorophenyl Benzamide

Integration with Systems Biology Approaches for Network Perturbation Studies

The future exploration of 4-acetamido-N-(3-fluorophenyl)benzamide could greatly benefit from its integration with systems biology. By treating cells or model organisms with this compound and subsequently analyzing global changes in gene expression, protein levels, or metabolite profiles, researchers could construct a comprehensive picture of its biological effects. This approach, known as network perturbation, allows for the identification of cellular pathways and networks that are significantly altered by the compound. Such studies would be invaluable in forming initial hypotheses about its mechanism of action and potential therapeutic applications.

Application in Chemoproteomics and Target Deconvolution Methodologies

A critical step in understanding the biological activity of any small molecule is the identification of its direct protein targets. Chemoproteomics offers a powerful toolkit for this "target deconvolution." Future research could involve synthesizing a derivative of this compound that incorporates a reactive group or a tag. This modified version could then be used as a probe to covalently label its binding partners in a cellular lysate or even in living cells. Subsequent identification of these labeled proteins by mass spectrometry would provide a direct readout of the compound's targets, offering crucial insights into its mode of action.

Exploration as a Chemical Tool for Elucidating Fundamental Biological Processes

Once the protein targets of this compound are identified, it could be developed into a valuable chemical tool for basic biological research. For instance, if it is found to selectively inhibit a particular enzyme or block a specific protein-protein interaction, it could be used to probe the function of that protein or interaction in various cellular processes. The fluorophenyl moiety could also be exploited for fluorine-19 nuclear magnetic resonance (¹⁹F NMR) studies, a technique that can provide information about the binding environment of the compound within its target protein.

Novel Synthetic Methodologies for Enhanced Research Accessibility

To facilitate its widespread use in research, the development of novel and efficient synthetic routes to this compound and its derivatives will be essential. Methodologies that allow for the rapid and modular synthesis of a library of related compounds would be particularly valuable. This would enable systematic structure-activity relationship (SAR) studies, where the biological activity of different analogs is compared to identify the key structural features required for target engagement and cellular effects. Such studies are crucial for optimizing the potency and selectivity of the compound.

Theoretical Predictions of Undiscovered Mechanistic Roles

In parallel with experimental work, computational and theoretical approaches could be employed to predict the potential biological roles of this compound. Molecular docking simulations, for example, could be used to screen large databases of protein structures to identify potential binding partners. Furthermore, quantum mechanical calculations could provide insights into the compound's electronic properties and reactivity, helping to rationalize its interactions with biological macromolecules. These theoretical predictions can serve as a valuable guide for designing future experimental studies.

Q & A

Q. How can researchers optimize the synthesis of 4-acetamido-N-(3-fluorophenyl)benzamide to improve yield and purity?

Methodological Answer:

  • Reaction Optimization : Use amide coupling protocols (e.g., activated esters or carbodiimide-mediated reactions) with stoichiometric control of 4-acetamidobenzoic acid and 3-fluoroaniline derivatives. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts. Validate purity via melting point analysis and HPLC (>95% purity threshold) .
  • Yield Enhancement : Optimize solvent polarity (e.g., DMF for solubility) and reaction temperature (typically 0–25°C to minimize side reactions) .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of acetamido (-NHCOCH3_3), fluorophenyl (C6_6H4_4F), and benzamide (CONH) groups. Key peaks include:
    • 1^1H: ~10.3 ppm (amide NH), ~2.1 ppm (acetamido CH3_3), aromatic protons at 6.8–8.0 ppm .
    • 13^13C: ~168 ppm (amide carbonyl), ~165 ppm (benzamide carbonyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in DMSO/water and analyze crystal packing and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to screen this compound for potential bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50_{50} values). Include normal cell lines (e.g., HEK293) for selectivity evaluation .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric or colorimetric assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., kinase domains). Prioritize targets based on structural similarity to known benzamide inhibitors .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with fluorophenyl or acetamido groups) .
  • Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using MOE) to guide derivative design for enhanced target affinity .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate results across independent labs .
  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays to confirm mechanism of action .
  • Dose-Response Analysis : Use Hill slope calculations to distinguish specific activity from nonspecific cytotoxicity .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Systematic Substitution : Synthesize derivatives with modifications to:
    • Acetamido group : Replace with sulfonamide or urea to alter hydrogen-bonding capacity .
    • Fluorophenyl ring : Introduce electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to modulate electronic effects .
  • Bioactivity Correlation : Use multivariate regression (e.g., PLS analysis) to link structural descriptors (e.g., logP, polar surface area) with biological endpoints (e.g., IC50_{50}) .

Q. What advanced spectroscopic methods can characterize dynamic molecular behavior in solution?

Methodological Answer:

  • Variable-Temperature NMR : Study conformational flexibility by analyzing chemical shift changes at 25–60°C .
  • NOESY/ROESY : Identify through-space interactions (e.g., between fluorophenyl and benzamide groups) to infer 3D structure .
  • Fluorescence Quenching : Monitor solvent accessibility of aromatic rings using acrylamide or iodide quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.